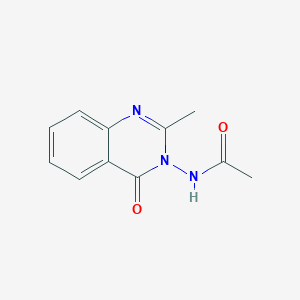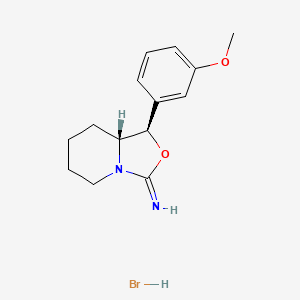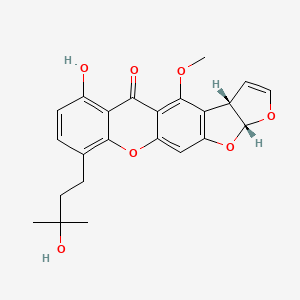
Austocystin C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Austocystin C is a naturally occurring compound isolated from the fungus Aspergillus ustusThis compound has garnered significant interest due to its potential biological activities, including cytotoxic and anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Austocystin C involves several steps, starting from simple organic molecules. The process typically includes the formation of the core structure through cyclization reactions, followed by functional group modifications to achieve the final compound. Specific details on the synthetic routes and reaction conditions are often proprietary and not widely published.
Industrial Production Methods: Industrial production of this compound is generally achieved through fermentation processes using Aspergillus ustus cultures. The fungus is grown under controlled conditions to maximize the yield of this compound. The compound is then extracted and purified using chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions: Austocystin C undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a model compound for studying the reactivity of mycotoxins and their derivatives.
Biology: Austocystin C is used to investigate the biological pathways involved in fungal metabolism and toxin production.
Medicine: Due to its cytotoxic properties, this compound is being explored as a potential anticancer agent.
Wirkmechanismus
The mechanism of action of Austocystin C involves its interaction with cellular components, leading to cytotoxic effects. It primarily targets DNA, causing damage that results in cell death. This process is mediated by the activation of cytochrome P450 enzymes, which convert this compound into reactive intermediates that induce DNA damage. The compound also affects other cellular pathways, including those involved in cell cycle regulation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Austocystin C is part of a family of compounds known as austocystins, which include Austocystin A, Austocystin B, and Austocystin D. These compounds share a similar core structure but differ in their functional groups and biological activities. For example:
Austocystin A: Exhibits lower cytotoxicity compared to this compound.
Austocystin B: Has similar cytotoxic properties but differs in its specific molecular targets.
Austocystin D: Known for its potent anticancer activity and selective toxicity towards certain cancer cell lines
This compound stands out due to its unique combination of functional groups, which contribute to its distinct reactivity and biological activity.
Eigenschaften
CAS-Nummer |
55256-55-8 |
|---|---|
Molekularformel |
C23H22O7 |
Molekulargewicht |
410.4 g/mol |
IUPAC-Name |
(4S,8R)-18-hydroxy-15-(3-hydroxy-3-methylbutyl)-2-methoxy-7,9,13-trioxapentacyclo[10.8.0.03,10.04,8.014,19]icosa-1,3(10),5,11,14,16,18-heptaen-20-one |
InChI |
InChI=1S/C23H22O7/c1-23(2,26)8-6-11-4-5-13(24)17-19(25)18-15(29-20(11)17)10-14-16(21(18)27-3)12-7-9-28-22(12)30-14/h4-5,7,9-10,12,22,24,26H,6,8H2,1-3H3/t12-,22+/m0/s1 |
InChI-Schlüssel |
MLCZRFXGJOUFHE-AMXDTQDGSA-N |
Isomerische SMILES |
CC(C)(CCC1=C2C(=C(C=C1)O)C(=O)C3=C(C4=C(C=C3O2)O[C@@H]5[C@H]4C=CO5)OC)O |
Kanonische SMILES |
CC(C)(CCC1=C2C(=C(C=C1)O)C(=O)C3=C(C4=C(C=C3O2)OC5C4C=CO5)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


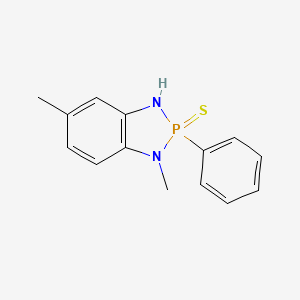
![N-(4,5,6,7-tetrahydro-1H-[1,3]diazepin-2-yl)-nitramide](/img/structure/B14168988.png)
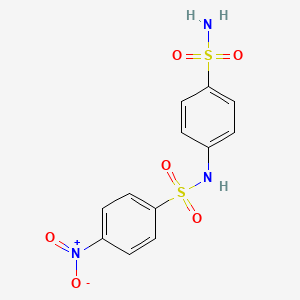
![N-[4-(1H-benzimidazol-2-yl)phenyl]-5-bromofuran-2-carboxamide](/img/structure/B14169005.png)
![2-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}phthalazin-1(2H)-one](/img/structure/B14169018.png)
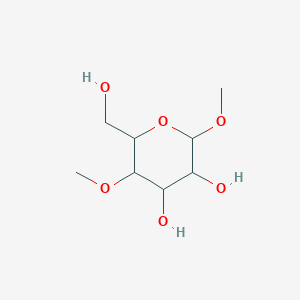
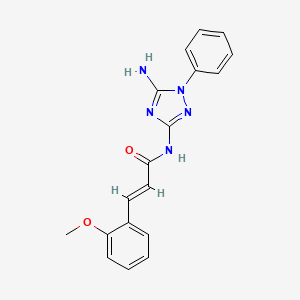
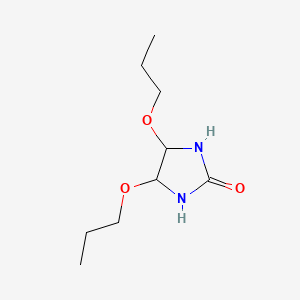
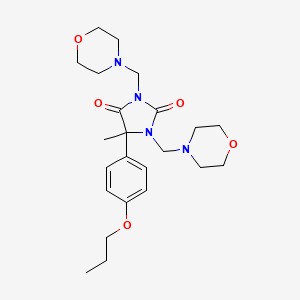
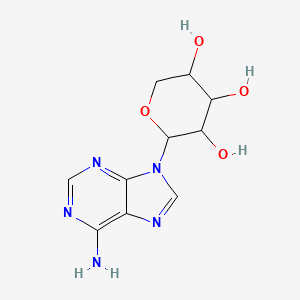
![N'-[1-(2,3-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]-3-(5-methyltetrazol-2-yl)adamantane-1-carbohydrazide](/img/structure/B14169040.png)
